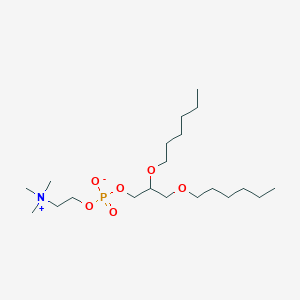
2-Keto-L-gulonic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Xylo-2-hexulosonic acid, ethyl ester can be synthesized through several methods. One common approach involves the esterification of L-xylo-2-hexulosonic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ethyl ester form.
Industrial Production Methods
Industrial production of L-xylo-2-hexulosonic acid, ethyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality ethyl ester .
Analyse Des Réactions Chimiques
Types of Reactions
L-Xylo-2-hexulosonic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming polyhydroxy compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Polyhydroxy compounds.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
L-Xylo-2-hexulosonic acid, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of L-xylo-2-hexulosonic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and physiological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-xylo-2-hexulosonic acid: The parent acid of the ethyl ester.
D-xylo-2-hexulosonic acid: A stereoisomer with similar chemical properties.
L-xylo-2-hexulosonic acid, methyl ester: A methyl ester derivative with comparable reactivity.
Uniqueness
L-Xylo-2-hexulosonic acid, ethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ethyl ester form enhances its solubility and stability, making it more suitable for certain applications compared to its parent acid and other derivatives .
Propriétés
Numéro CAS |
5965-56-0 |
|---|---|
Formule moléculaire |
C8H14O7 |
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
ethyl (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C8H14O7/c1-2-15-8(14)7(13)6(12)5(11)4(10)3-9/h4-6,9-12H,2-3H2,1H3/t4-,5+,6-/m0/s1 |
Clé InChI |
YREMEZZSVDDVKD-JKUQZMGJSA-N |
SMILES isomérique |
CCOC(=O)C(=O)[C@H]([C@@H]([C@H](CO)O)O)O |
SMILES canonique |
CCOC(=O)C(=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)
![[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)
![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)



![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)






